5-(4-hydroxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(4-hydroxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxybenzylidene group, and an isobutyl side chain
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with thiourea and 2-chloroacetic acid. The reaction is carried out under microwave irradiation, which facilitates the formation of the thiazolidinone ring . The reaction conditions include:
Reactants: Vanillin, thiourea, 2-chloroacetic acid
Solvent: Ethanol or water
Catalyst: Acid catalyst (e.g., hydrochloric acid)
Temperature: Elevated temperatures (e.g., 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of renewable resources and environmentally friendly solvents, are also considered in industrial processes .
Chemical Reactions Analysis
Types of Reactions
5-(4-hydroxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Alkylated or acylated derivatives
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: It inhibits enzymes such as dipeptidyl peptidase-4 (DPP-4), protein tyrosine phosphatase 1B (PTP-1B), α-amylase, and α-glucosidase.
Molecular Targets: The compound binds to the active sites of these enzymes, blocking their activity and thereby regulating glucose levels in the body.
Pathways Involved: It affects pathways related to glucose metabolism and insulin signaling, making it a potential candidate for antidiabetic therapy.
Comparison with Similar Compounds
Similar Compounds
5-(4-hydroxy-3-methoxybenzylidene)-3-(2-morpholinoacetyl)thiazolidine-2,4-dione: Another thiazolidinone derivative with similar enzyme inhibitory properties.
2-(5,7-dibromoquinolin-8-yloxy)-N′-(4-hydroxy-3-methoxybenzylidene)acetohydrazide: A quinoline derivative with potent anticancer activity.
4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: A thiazolone derivative with anticancer and antimicrobial properties.
Uniqueness
5-(4-hydroxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its multi-target enzyme inhibitory activity, making it a promising candidate for the treatment of complex diseases like diabetes
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-9(2)8-16-14(18)13(21-15(16)20)7-10-4-5-11(17)12(6-10)19-3/h4-7,9,17H,8H2,1-3H3/b13-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTSEQWNMRNVBS-QPEQYQDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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